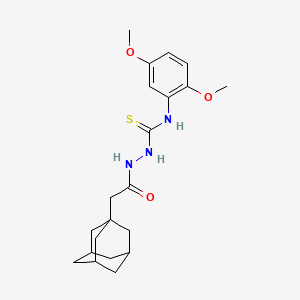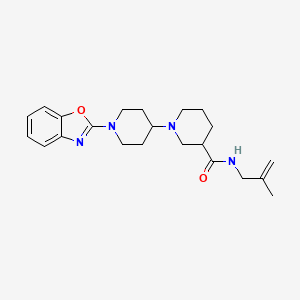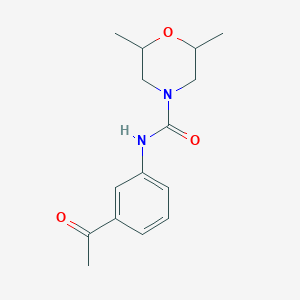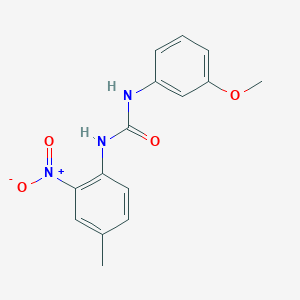
2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide, also known as DM-AAHC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of adamantane derivatives and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is believed to be responsible for the neuroprotective effects of 2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide. In addition, this compound has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide has been shown to possess various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. In addition, 2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide has been shown to prevent dopaminergic neuron damage in Parkinson's disease and to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, this compound has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency and specificity. The compound has been shown to possess potent anti-cancer activity at low concentrations, which makes it an attractive candidate for further studies. In addition, 2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide exhibits high selectivity towards cancer cells and does not affect normal cells. However, one of the limitations of 2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide. One potential direction is to investigate the use of this compound in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another direction is to study the effects of 2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide in animal models of Alzheimer's disease and Parkinson's disease to further elucidate its neuroprotective effects. Furthermore, the development of novel formulations of 2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide with improved solubility and bioavailability could lead to its potential use in clinical settings.
Aplicaciones Científicas De Investigación
2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to possess potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 2-(1-adamantylacetyl)-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Furthermore, this compound has been shown to possess neuroprotective effects and can prevent dopaminergic neuron damage in Parkinson's disease.
Propiedades
IUPAC Name |
1-[[2-(1-adamantyl)acetyl]amino]-3-(2,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-26-16-3-4-18(27-2)17(8-16)22-20(28)24-23-19(25)12-21-9-13-5-14(10-21)7-15(6-13)11-21/h3-4,8,13-15H,5-7,9-12H2,1-2H3,(H,23,25)(H2,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXVQKHYGWQNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
![N-{1-[1-(3-phenoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4116866.png)

![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4116874.png)
![ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4116876.png)

![N-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4116880.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116886.png)
![12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4116893.png)

![ethyl 4-({[4-(3-methoxybenzyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4116911.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4116923.png)
